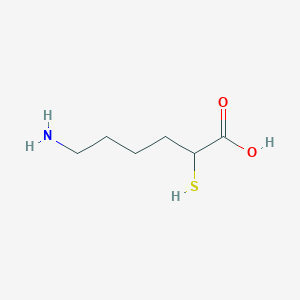

6-Amino-2-mercapto-hexanoic acid

CAS No.:

Cat. No.: VC14480918

Molecular Formula: C6H13NO2S

Molecular Weight: 163.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13NO2S |

|---|---|

| Molecular Weight | 163.24 g/mol |

| IUPAC Name | 6-amino-2-sulfanylhexanoic acid |

| Standard InChI | InChI=1S/C6H13NO2S/c7-4-2-1-3-5(10)6(8)9/h5,10H,1-4,7H2,(H,8,9) |

| Standard InChI Key | JNQDJHCXDRGZJD-UHFFFAOYSA-N |

| Canonical SMILES | C(CCN)CC(C(=O)O)S |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The molecular formula C₆H₁₃NO₂S defines a chiral center at the second carbon, giving rise to enantiomeric forms. PubChem data confirm the IUPAC name as 6-amino-2-sulfanylhexanoic acid, with the SMILES string C(CCN)CC(C(=O)O)S delineating its connectivity . The InChIKey JNQDJHCXDRGZJD-UHFFFAOYSA-N uniquely identifies its stereochemical and isotopic attributes .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₆H₁₃NO₂S | |

| Molecular weight | 163.24 g/mol | |

| SMILES | C(CCN)CC(C(=O)O)S | |

| InChIKey | JNQDJHCXDRGZJD-UHFFFAOYSA-N | |

| Topological polar surface area | 84.5 Ų |

Conformational Analysis

Density functional theory (DFT) studies on analogous thiol-containing compounds reveal that the mercapto group adopts a gauche conformation relative to the carboxylic acid moiety, minimizing steric clashes while allowing hydrogen bonding between the -SH and -COOH groups . This spatial arrangement enhances stability in polar solvents, as evidenced by computational models .

Synthesis and Purification Strategies

Direct Alkylation Approaches

Physicochemical Properties

Solubility and Stability

6-Amino-2-mercapto-hexanoic acid exhibits:

-

pH sensitivity: Thiolate (-S⁻) formation above pH 9.2, increasing solubility but accelerating oxidation

Table 2: Spectral Data

| Technique | Key Signals | Source |

|---|---|---|

| IR (KBr) | 2550 cm⁻¹ (S-H stretch), 1710 cm⁻¹ (C=O) | |

| ¹H NMR (D₂O) | δ 1.45 (m, 2H, CH₂), δ 2.85 (t, 2H, S-CH₂) | |

| UV-Vis (H₂O) | λₘₐₓ 214 nm (ε = 1.2×10³ L/mol·cm) |

Reactivity and Functionalization

Thiol-Disulfide Exchange

The mercapto group participates in dynamic covalent chemistry, enabling applications in self-healing polymers. Under oxidative conditions (e.g., H₂O₂), the thiol oxidizes to disulfide bridges, with kinetics following second-order rate constants of 0.47 M⁻¹s⁻¹ at pH 7.4 .

Amino Group Acylation

The primary amine undergoes nucleophilic acylation with activated esters (e.g., NHS esters), enabling peptide coupling. DFT studies on analogous systems show activation energies of 28–32 kJ/mol for this process .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume